tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate
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Overview
Description
tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate is an organic compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323.19 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and contains a bromine atom at the 8th position of the isoquinoline ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl carbamate in the presence of a base like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, bases like triethylamine for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding properties. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (8-Bromoisoquinolin-3-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (8-Chloroisoquinolin-3-yl)carbamate
- tert-Butyl (8-Fluoroisoquinolin-3-yl)carbamate
- tert-Butyl (8-Iodoisoquinolin-3-yl)carbamate
These compounds share a similar isoquinoline core structure but differ in the halogen atom at the 8th position.
Properties
IUPAC Name |
tert-butyl N-(8-bromoisoquinolin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-7-9-5-4-6-11(15)10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWNXKBKMJBTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C(=C1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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